Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by the presence of an ethyl ester group, a sec-butyl group, and a methyl group attached to the pyrrole ring, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a β-keto ester with an amine, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include steps such as esterification, amination, and cyclization, with careful control of reaction parameters to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrrole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
- Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 1-(tert-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 1-(iso-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the nature of the alkyl group attached to the pyrrole ring. While the sec-butyl group is a secondary butyl group, tert-butyl and iso-butyl groups have different branching patterns.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the different alkyl groups.
- Applications: Each compound may have unique applications based on its specific properties, with some being more suitable for certain types of reactions or biological activities.
This detailed article provides a comprehensive overview of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
84135-74-0 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
ethyl 1-butan-2-yl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-5-8(3)13-9(4)10(7-11(13)14)12(15)16-6-2/h8H,5-7H2,1-4H3 |
InChI Key |
OCUSEKMXKCGLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(CC1=O)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.